Copper;methanolate

Description

Chemical Identity and Nomenclature

IUPAC Name :

The systematic name for this compound is copper;methanolate .

Synonyms :

Common aliases include copper(II) methoxide, cupric methoxide, and COPPER METHOXIDE .

Molecular Formula :

Empirical analyses confirm the formula C₂H₆CuO₂ .

Structural Features :

X-ray crystallography reveals a one-dimensional polymeric chain structure. Copper(II) centers adopt distorted square planar geometries, bridged by methoxide ligands (μ-OCH₃) .

Molecular Weight :

Calculated as 125.61 g/mol , though minor variations (e.g., 125.61400 g/mol) arise from isotopic distributions .

Physical Properties and Characterization

Melting and Decomposition :

Copper methanolate decomposes at 206°C under inert conditions, forming copper oxides and releasing methyl acetate .

Solubility :

The compound is insoluble in non-polar solvents but reacts vigorously with protic solvents (e.g., water, alcohols), yielding copper hydroxides .

Crystallographic Data :

Morphology :

Crystalline samples appear as blue-green powders or block-shaped crystals under argon .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy :

- Cu–O Stretching : 565–580 cm⁻¹

- Methoxide C–O Bending : 1,050–1,100 cm⁻¹

Exposure to moisture shifts bands, indicating ligand displacement .

UV-Vis Spectroscopy :

- d–d Transitions :

- Charge Transfer Bands : 350–400 nm, attributed to O→Cu ligand-to-metal transitions .

Electron Paramagnetic Resonance (EPR) :

Thermodynamic and Electronic Properties

Thermodynamic Stability :

- ΔG Formation : Estimated at −18.8 kcal/mol based on redox potentials .

- Redox Behavior : Reversible Cu(II)/Cu(I) transitions occur at E₁/₂ = +0.34 V vs. SHE in methanol .

Electronic Structure :

Density functional theory (DFT) calculations indicate:

- HOMO : Primarily methoxide p-orbitals.

- LUMO : Copper dₓ²−ᵧ² antibonding orbitals .

Metallic character emerges in extended polymeric chains due to delocalized electrons .

Magnetic Susceptibility :

Historical Context in Copper Chemistry

Early Synthesis (Pre-2000) :

Initial preparations involved reacting copper halides with sodium methoxide, yielding impure products .

Modern Advances (Post-2000) :

- Solventothermal Synthesis : Direct reaction of Cu(OAc)₂·H₂O with methanol at 150°C produces phase-pure crystals .

- Catalytic Applications : Recent studies exploit its redox activity in aerobic oxidations and C–H functionalization .

Evolution of Characterization :

Properties

IUPAC Name |

copper;methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Cu/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNQPTYHFBBKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

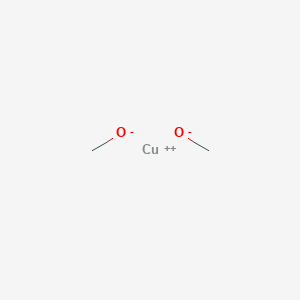

Canonical SMILES |

C[O-].C[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CuO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-54-9 | |

| Record name | Copper(II) methoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper;methanolate can be synthesized through the reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions. The reaction typically involves heating the mixture to facilitate the formation of the methoxide compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Types of Reactions:

Reduction: It can be reduced to copper(I) compounds under specific conditions.

Substitution: this compound can participate in substitution reactions, where the methoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Water is a common reagent used to oxidize this compound to copper(II) hydroxide.

Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

Substitution: Various organic ligands can be used to replace the methoxide groups.

Major Products Formed:

Oxidation: Copper(II) hydroxide.

Reduction: Copper(I) compounds.

Substitution: Copper complexes with different organic ligands.

Scientific Research Applications

Catalytic Applications

Copper methanolate serves as an effective catalyst in several chemical reactions, particularly in the dehydrogenation of methanol. The catalytic activity of copper compounds is influenced by their oxidation states and surface characteristics.

Case Study: Methanol Dehydrogenation

Research indicates that copper surfaces can facilitate the dehydrogenation of methanol to produce formaldehyde, carbon monoxide, and hydrogen. This process is highly dependent on the oxidation state of the copper catalyst. For instance, oxidized copper forms exhibit enhanced catalytic activity due to the presence of cuprous oxide defect structures, which promote the reaction pathways necessary for dehydrogenation .

| Catalyst Type | Reaction Product | Yield |

|---|---|---|

| Oxidized Copper | Formaldehyde | High |

| Reduced Copper | Carbon Monoxide and Hydrogen | Moderate |

Electrocatalytic Applications

Copper methanolate plays a crucial role in electrocatalytic processes, particularly in methanol oxidation reactions. Recent studies have shown that incorporating copper into nanostructures significantly enhances electrocatalytic performance.

Case Study: Copper Nanoparticles in Electrocatalysis

A study demonstrated that cobalt-copper alloy nanoparticles incorporated into carbon nanofibers exhibited exceptional electrocatalytic activity for methanol oxidation. The optimal composition of Cu (5%) within the alloy resulted in a current density 100 times higher than other formulations, highlighting the importance of copper content in enhancing catalytic performance .

| Electrocatalyst Composition | Current Density (mA/cm²) |

|---|---|

| Cu 5%Co 95% | 190 |

| Other Formulations | Low (<2) |

Biomedical Applications

Copper compounds have been explored for their potential therapeutic effects, particularly in cancer treatment and copper chelation therapies.

Case Study: Copper Nanoparticles in Cancer Therapy

Research has indicated that copper nanoparticles can induce oxidative stress in cancer cells, leading to programmed cell death while sparing healthy cells. This selective cytotoxicity is attributed to the enhanced permeability and retention effect, allowing nanoparticles to accumulate preferentially in tumor tissues .

Case Study: Copper Chelation Therapy

Copper methanolate has also been investigated for its role in regulating copper levels in the body. Excessive copper is linked to various diseases such as Wilson's disease and neurodegenerative disorders. Chelating agents derived from copper compounds are being studied for their efficacy in maintaining physiological copper levels .

Material Science Applications

In materials science, copper methanolate is utilized for synthesizing advanced materials with specific properties.

Case Study: Synthesis of Advanced Materials

Copper methanolate can be employed in the synthesis of metal-organic frameworks (MOFs) and other nanostructured materials. These materials have applications ranging from gas storage to catalysis due to their high surface area and tunable porosity .

Mechanism of Action

The mechanism of action of Copper;methanolate involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby stabilizing reaction intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Structural Analogues: Metal Methanolates

Table 1: Comparison of Metal Methanolates

Key Differences :

- Coordination vs. Ionic Bonding: Copper methanolate forms covalent coordination complexes, whereas sodium methanolate adopts an ionic lattice due to the alkali metal’s low charge density .

- Redox Activity : Copper(II) centers enable redox-driven catalytic cycles, unlike sodium or cobalt analogues .

Functional Analogues: Copper Complexes with Different Ligands

Table 2: Comparison of Copper Complexes

Key Differences :

- Ligand Basicity: Methanolate (pKa ~15.5) is less basic than phenolate (pKa ~10), making copper methanolate more reactive in alkaline conditions .

- Catalytic Efficiency: Copper methanolate outperforms carboxylates in toluene oxidation (e.g., 85% conversion vs. 60% for carboxylates) due to labile methanolate ligands facilitating substrate binding .

Biological Activity

Copper methanolate, a coordination compound of copper with methanol, has garnered attention due to its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article delves into the biological activity of copper methanolate, exploring its mechanisms, case studies, and relevant research findings.

Overview of Copper in Biological Systems

Copper is an essential trace element in biological systems, playing a critical role in various enzymatic processes. It is involved in electron transfer reactions and the activation of small molecules, such as oxygen. Copper-dependent enzymes, like cytochrome c oxidase and particulate methane monooxygenase, utilize copper's redox properties to facilitate critical biochemical transformations .

Copper methanolate exhibits biological activity primarily through its ability to interact with biological macromolecules and catalyze redox reactions. The following mechanisms have been identified:

- Catalytic Activity : Copper methanolate can catalyze the oxidation of organic substrates, including alcohols and hydrocarbons. This property is leveraged in synthetic organic chemistry to produce valuable intermediates .

- Reactive Oxygen Species (ROS) Generation : Compounds containing copper can induce oxidative stress by generating ROS, which can lead to cellular damage or apoptosis in cancer cells .

- Metal Chelation : Copper coordination compounds can bind to biomolecules, altering their function and potentially leading to therapeutic effects or toxicity depending on the context .

1. Antitumoral Activity

A study investigated the effects of copper coordination compounds on triple-negative breast cancer (TNBC) cell lines. The results indicated that copper compounds like Casiopeína IIIia induced apoptosis through ROS generation and DNA damage. This suggests that copper methanolate could have similar anticancer properties due to its ability to generate ROS and interact with cellular components .

2. Electrocatalytic Properties

Research has shown that copper-based catalysts, including copper methanolate derivatives, exhibit significant electrocatalytic activity for methanol oxidation. In one study, copper nanoparticles incorporated into carbon nanofibers demonstrated enhanced performance for methanol oxidation reactions, highlighting the role of copper in catalysis . The catalytic efficiency was attributed to the unique properties of copper at the nanoscale.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of copper compounds:

Q & A

Q. Basic Research Focus

- Single-Crystal XRD : Resolves atomic coordination geometry and bond lengths, critical for confirming the methanolate ligand’s binding mode .

- XPS (X-ray Photoelectron Spectroscopy) : Determines copper oxidation states (e.g., Cu(I) vs. Cu(II)) and ligand electronic effects .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways under inert or oxidative atmospheres .

For novel compounds, combine these with EA and mass spectrometry to validate molecular formulas .

What computational modeling approaches best predict Copper Methanolate’s reactivity and stability in heterogeneous catalysis?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models electronic structures to predict adsorption energies on catalytic surfaces and reaction intermediates .

- Molecular Dynamics (MD) : Simulates solvent effects and temperature-dependent ligand dissociation kinetics .

- Machine Learning (ML) : Trains models on existing catalytic datasets to identify optimal reaction conditions (e.g., pressure, solvent) for new substrates .

Validate computational predictions with controlled experiments, prioritizing reproducibility .

How does Copper Methanolate’s ligand environment influence its catalytic selectivity in organic transformations?

Basic Research Focus

The methanolate ligand’s electron-donating properties modulate copper’s redox potential, affecting selectivity in reactions like C–H activation or alcohol oxidation. To study this:

- Ligand Substitution Studies : Compare catalytic outcomes when methanolate is replaced with stronger/weaker field ligands (e.g., ethoxide, acetate) .

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps to distinguish between electron transfer or ligand-assisted mechanisms .

What strategies mitigate Copper Methanolate’s degradation under ambient conditions during long-term storage?

Advanced Research Focus

Degradation pathways (e.g., oxidation, hydrolysis) can be minimized through:

- Encapsulation : Use mesoporous silica or polymer matrices to shield active sites from moisture/O₂ .

- Low-Temperature Storage : Preserve samples in argon-filled containers at –20°C, with periodic FTIR checks for structural integrity .

- Stabilizing Additives : Introduce chelating agents (e.g., bipyridine) to suppress ligand dissociation .

How can researchers design systematic reviews to evaluate Copper Methanolate’s applications across diverse catalytic systems?

Q. Methodological Guidance

- PICO Framework : Define Population (reaction type), Intervention (catalyst loading), Comparison (alternative catalysts), and Outcomes (yield, selectivity) to structure literature reviews .

- Meta-Analysis Tools : Use software like RevMan to aggregate data from heterogeneous studies, adjusting for covariates like solvent polarity .

- Ethical Data Use : Adhere to citation standards and avoid redundant publication of datasets .

Key Resources for Further Investigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.